ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl 4-aminobenzoate.
Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with acryloyl chloride to form 3-(4-fluorophenyl)acryloyl chloride.
Final Product Formation: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base, such as triethylamine, to yield ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 4-{[3-(4-fluorophenyl)amino]amino}benzoate.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate
- Ethyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate
- Ethyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate
Uniqueness
Ethyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C18H16FNO3 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C18H16FNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+ |
InChI Key |
PZLWZYHHONMUDT-LFYBBSHMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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